6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
CAS No.: 6266-97-3
Cat. No.: VC7825528
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6266-97-3 |
|---|---|
| Molecular Formula | C12H18ClNO2 |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-6,8,13H,4,7H2,1-3H3;1H |
| Standard InChI Key | AFFAKYIZHAGJMU-UHFFFAOYSA-N |
| SMILES | CC1CC2=CC(=C(C=C2CN1)OC)OC.Cl |
| Canonical SMILES | CC1CC2=CC(=C(C=C2C[NH2+]1)OC)OC.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a tetrahydroisoquinoline scaffold, a bicyclic system comprising a benzene ring fused to a piperidine ring. Key substituents include:
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6,7-Dimethoxy groups: These electron-donating moieties enhance solubility and influence binding affinity to biological targets.
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3-Methyl group: A hydrophobic substituent that modulates steric interactions and metabolic stability.
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Hydrochloride salt: Improves crystallinity and bioavailability .
The molecular formula corresponds to a monoisotopic mass of 243.7298 g/mol, with a density suitable for storage at room temperature .
Physicochemical Characteristics
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Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) but insoluble in water.
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Stability: Stable under ambient conditions but sensitive to strong acids, bases, and oxidizing agents.
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Spectroscopic Data: Nuclear magnetic resonance (NMR) spectra typically show distinct signals for methoxy protons (δ 3.70–3.85 ppm) and aromatic protons (δ 6.50–7.10 ppm) .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves multi-step reactions, often starting from 1,2,3,4-tetrahydroisoquinoline precursors. A representative pathway includes:
Acetylation and Nitration
1,2,3,4-Tetrahydroisoquinoline is acetylated using acetic anhydride under cooled conditions to yield 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone . Subsequent nitration with nitric and sulfuric acids introduces nitro groups, which are later reduced to amines.
Methoxylation and Methylation
Bromination of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide with bromine in glacial acetic acid introduces halogens at positions 5 and 8 . Methoxy groups are installed via nucleophilic substitution using methanol under basic conditions, followed by methylation at position 3 using methyl iodide.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability and handling properties .
Process Optimization
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Catalysts: Lewis acids like boron trifluoride improve reaction efficiency.
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Purification: Column chromatography (silica gel, gradient elution with methanol/dichloromethane) achieves >95% purity .
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Yield: Typical yields range from 50–65%, depending on reaction conditions .
Pharmacological Applications
Central Nervous System (CNS) Targeting
The compound’s structural analogy to endogenous neurotransmitters enables interactions with:
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Dopamine Receptors: Modulates D2-like receptors, potentially aiding Parkinson’s disease therapy .
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Adrenergic Receptors: Binds α2-adrenoceptors, suggesting applications in hypertension and anxiety disorders.
Cardiovascular Effects
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Vasodilation: Methoxy groups enhance nitric oxide release, promoting vasorelaxation .
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Antihypertensive Activity: Preclinical studies indicate dose-dependent blood pressure reduction in rodent models.
Role in Drug Discovery
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the tetrahydroisoquinoline scaffold have revealed:
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Methoxy Positioning: 6,7-Dimethoxy configurations optimize receptor affinity compared to mono-methoxy analogs.
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Methyl Substitution: 3-Methyl groups reduce first-pass metabolism by cytochrome P450 enzymes .
Analogue Development
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Bronchorelaxing Agents: Patent EP1708999A1 discloses derivatives with potent β2-adrenergic agonist activity for asthma treatment .
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Anticancer Candidates: Analogues with chloro substituents exhibit pro-apoptotic effects in leukemia cell lines (IC50: 2–5 µM) .
Industrial and Academic Utilization
Research Applications
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Lead Optimization: Used in high-throughput screening to identify CNS-active candidates.
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Mechanistic Studies: Fluorescently tagged derivatives enable receptor localization assays.
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